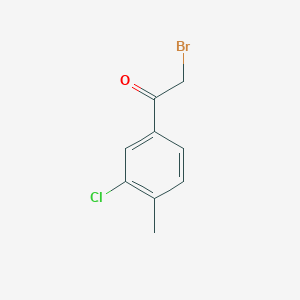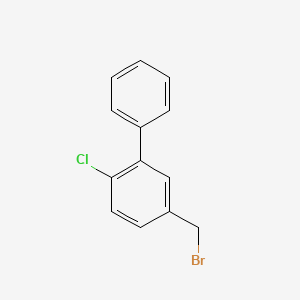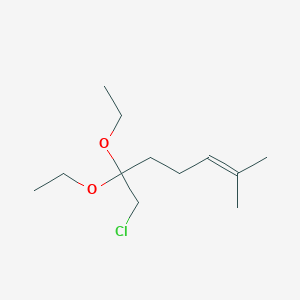
7-Chloro-6,6-diethoxy-2-methylhept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H19ClO2 It is characterized by the presence of a chlorine atom, two ethoxy groups, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-2-methylhept-2-ene with ethanol in the presence of an acid catalyst to introduce the ethoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6,6-diethoxy-2-methylhept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6,6-diethoxy-2-methylhept-2-ene has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene involves its interaction with specific molecular targets. The chlorine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The double bond in the structure also plays a crucial role in its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-6,6-dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
7-Chloro-6,6-diethoxy-2-methylhex-2-ene: Similar structure but with a different carbon chain length.
Uniqueness
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of chlorine and ethoxy groups provides distinct chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
87241-57-4 |
|---|---|
Molekularformel |
C12H23ClO2 |
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
7-chloro-6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H23ClO2/c1-5-14-12(10-13,15-6-2)9-7-8-11(3)4/h8H,5-7,9-10H2,1-4H3 |
InChI-Schlüssel |
IDSKSMGXCAZKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCC=C(C)C)(CCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


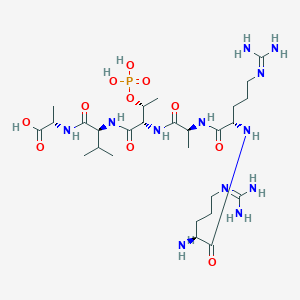
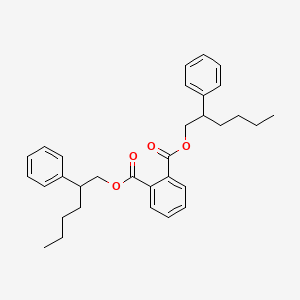
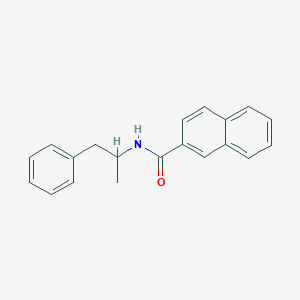
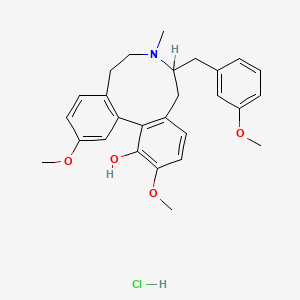
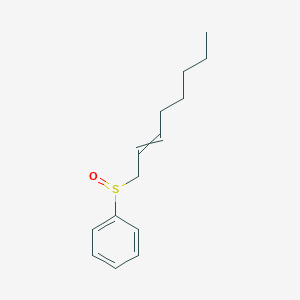
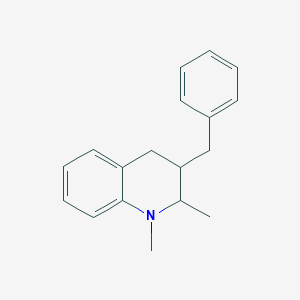
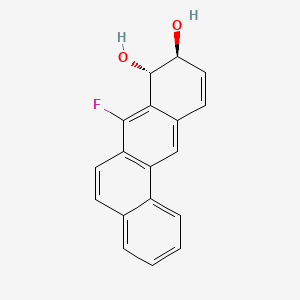
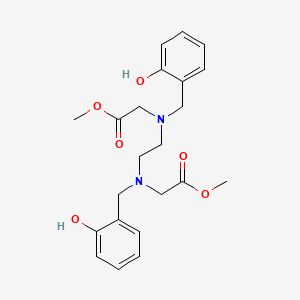
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
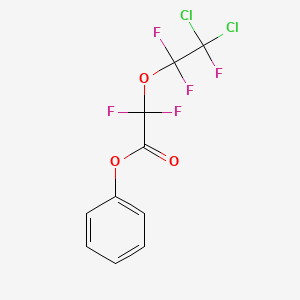
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)

